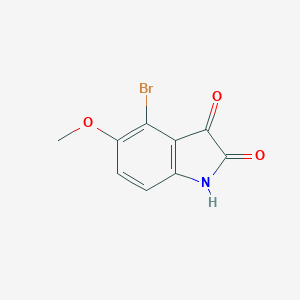
4-Bromo-5-methoxyisatin
Cat. No. B143149
Key on ui cas rn:
130420-75-6
M. Wt: 256.05 g/mol
InChI Key: ZGBUBQYGLBBQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05707992
Procedure details


Vacuum dried α-Isonitrosoacetanilide (12) (3.0 g; 11 mmol) was slowly added to 8 ml conc. H2SO4 at 50° C. while being stirred. The reaction mixture first became yellow, and then turned dark. The temperature was raised to 65° C. for 10 minutes, and the reaction was followed by TLC (EtOAc/hexane; 40:60). Heating at 65°-70° C. was resumed until all the starting material was consumed as judged by TLC. Upon completion, the reaction mixture was cooled and added to 80 g of crushed ice with stirring. A dark red solid formed and was filtered off, washed free of acid by water and dried under vacuum. The resulting substance was purified by chromatography on a flash silica column using a gradient system of EtOAc/hexane; 40:60; 50:50; 60:40; 70:30; 80:20. The undesired isomer, 6-Bromo-5-methoxyisatin eluted first, followed by the desired isomer (13), which was isolated as a red solid (0.71 g; 25% yield). M.P. 250°-251° C. IR (KBr) 2064, 1758, 1750, 1634, 1278 cm-1 ; 1H NMR (CDCl3, one drop DMSO-d6) δ 3.91 (s, 3H), 6.84 (d, 1H, J=8.8 Hz), 7.09 (d, 1H, J=8.8 Hz), 10.88 (s, 1H). Anal. Calcd. for C9H6BrNO3 : C, 42.19; H, 2.34; Br, 31.25; N, 5.47. Found: C, 42.27; H, 2.37; Br, 31.30; N, 5.42.



Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
25%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8](/[CH:10]=N\O)=[O:9])=[CH:3][CH:2]=1.[OH:13]S(O)(=O)=O.[K+].[Br-:19].C[CH2:21][O:22]C(C)=O.CCCCCC>>[Br:19][C:6]1[C:1]([O:22][CH3:21])=[CH:2][CH:3]=[C:4]2[C:5]=1[C:10](=[O:13])[C:8](=[O:9])[NH:7]2 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)NC(=O)/C=N\O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|
Step Three
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating at 65°-70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon completion, the reaction mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to 80 g of crushed ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A dark red solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed free of acid by water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting substance was purified by chromatography on a flash silica column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was isolated as a red solid (0.71 g; 25% yield)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C2C(C(NC2=CC=C1OC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 25% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
